6-Chloro-5-ethoxypicolinimidamide hydrochloride
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Overview
Description
6-Chloro-5-ethoxypicolinimidamide hydrochloride is a chemical compound with the molecular formula C8H11Cl2N3O. It is known for its applications in various scientific research fields due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-5-ethoxypicolinimidamide hydrochloride typically involves the reaction of 6-chloropicolinic acid with ethylamine under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as ethanol, and a catalyst to facilitate the formation of the desired product. The reaction mixture is then subjected to purification processes, including crystallization and filtration, to obtain the pure compound.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale synthesis using automated reactors and continuous flow systems. The reaction parameters, such as temperature, pressure, and reactant concentrations, are optimized to ensure high yield and purity of the final product. The compound is then subjected to rigorous quality control measures to meet industry standards.
Chemical Reactions Analysis
Types of Reactions
6-Chloro-5-ethoxypicolinimidamide hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions with reagents like sodium hydroxide or ammonia to form substituted products.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are performed under anhydrous conditions.
Substitution: Sodium hydroxide, ammonia; reactions are conducted in aqueous or alcoholic solvents.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with fewer oxygen-containing functional groups.
Substitution: Substituted products with different functional groups replacing the original ones.
Scientific Research Applications
6-Chloro-5-ethoxypicolinimidamide hydrochloride has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: Employed in biochemical assays and studies involving enzyme inhibition and protein interactions.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of specialty chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 6-Chloro-5-ethoxypicolinimidamide hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, modulating their activity and leading to various biological effects. The pathways involved in its mechanism of action include inhibition of enzyme activity, disruption of protein-protein interactions, and alteration of cellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- 6-Chloro-5-methoxypicolinimidamide
- 6-Chloro-5-ethoxypyridine-2-carboxamide
- 6-Chloro-5-ethoxypyridine-2-carboxylic acid
Uniqueness
6-Chloro-5-ethoxypicolinimidamide hydrochloride is unique due to its specific chemical structure, which imparts distinct reactivity and biological activity. Compared to similar compounds, it exhibits enhanced stability and selectivity in its interactions with molecular targets, making it a valuable compound for various research applications.
Properties
CAS No. |
1179359-82-0 |
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Molecular Formula |
C8H11Cl2N3O |
Molecular Weight |
236.10 g/mol |
IUPAC Name |
6-chloro-5-ethoxypyridine-2-carboximidamide;hydrochloride |
InChI |
InChI=1S/C8H10ClN3O.ClH/c1-2-13-6-4-3-5(8(10)11)12-7(6)9;/h3-4H,2H2,1H3,(H3,10,11);1H |
InChI Key |
BCHZVGPADFQQJP-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(N=C(C=C1)C(=N)N)Cl.Cl |
Origin of Product |
United States |
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